molecular formula C6H13ClFN B2870991 1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride CAS No. 1956354-79-2

1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride

Cat. No.: B2870991
CAS No.: 1956354-79-2
M. Wt: 153.63
InChI Key: GUKCLKPAEGZQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoromethyl group attached to a cyclopropyl ring, which is further connected to an N-methylmethanamine moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-(fluoromethyl)cyclopropylamine, which can be achieved through the reaction of 1-hydroxymethyl cyclopropylamine with a fluorinating agent . This intermediate is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as thiols or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in polar solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The cyclopropyl ring provides rigidity to the molecule, influencing its overall conformation and interaction with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)cyclopropylmethanamine hydrochloride
  • 1-(3-Chlorophenyl)cyclopropylmethanamine hydrochloride
  • 1-(3,4-Dimethoxyphenyl)cyclopropylmethanamine hydrochloride

Uniqueness

1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This fluorine atom can significantly influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

1-[1-(fluoromethyl)cyclopropyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-8-5-6(4-7)2-3-6;/h8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKCLKPAEGZQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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